molecular formula C17H18N2O3 B12179875 methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate

methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate

Cat. No.: B12179875
M. Wt: 298.34 g/mol
InChI Key: IWVPABQJUNXFJZ-UHFFFAOYSA-N
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Description

Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate is a synthetic organic compound featuring a quinoline core substituted with a cyclopropyl group at the 2-position. The quinoline moiety is linked via a carbonyl group to a beta-alanine methyl ester (Fig. 1). This structure combines the aromatic heterocyclic properties of quinoline with the conformational flexibility of the beta-alaninate ester.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 3-[(2-cyclopropylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C17H18N2O3/c1-22-16(20)8-9-18-17(21)13-10-15(11-6-7-11)19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3,(H,18,21)

InChI Key

IWVPABQJUNXFJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.

The final step involves the coupling of the quinoline derivative with beta-alanine methyl ester. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Aromatic Substituents ()

describes a series of quinoline-4-carboxylic acid derivatives with aryl substituents at the 2-position (e.g., phenyl, bromophenyl, chlorophenyl). These compounds share the quinoline-carbonyl-piperazinyl-benzoate scaffold but differ in substituents and ester groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Quinoline Substituent Acyl Group Ester/Amide Group Molecular Weight (g/mol) Synthesis Solvent Characterization Methods
Target Compound 2-Cyclopropyl Beta-alaninate methyl Methyl ester ~375 (estimated) Not specified NMR, HRMS (inferred)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) 2-Phenyl Piperazinyl benzoate Methyl ester ~497 Ethyl acetate ¹H NMR, HRMS
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) 2-(4-Bromophenyl) Piperazinyl benzoate Methyl ester ~576 Ethyl acetate ¹H NMR, HRMS
2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid (B28) 2-Biphenyl Carboxylic acid None ~345 Ethyl acetate ¹H NMR, HRMS

Key Observations :

  • Ester vs. Carboxylic Acid : Unlike B28 (carboxylic acid), the target compound’s methyl ester may improve cell membrane permeability but require enzymatic hydrolysis for activation.
  • Synthesis : All compounds in were crystallized from ethyl acetate, suggesting similar purification challenges for the target compound .

Beta-Alaninate Derivatives in Surfactants ()

highlights sodium lauroyl methylaminopropionate and related surfactants. These share the beta-alaninate backbone but differ in functional groups:

Table 2: Beta-Alaninate Derivative Comparison
Compound Name Acyl Group Counterion pH Range (3% solution) Application
Target Compound Quinoline-carbonyl Methyl ester Not reported Presumed biomedical
Sodium Lauroyl Methylaminopropionate Lauroyl Sodium 8.0–9.5 Surfactant
Lauroyl Methylaminopropionate TEA Salt Lauroyl Triethanolamine 6.0–8.0 Surfactant

Key Observations :

  • Ionic vs. Neutral Esters : The target compound’s neutral methyl ester contrasts with the ionic surfactants, implying lower water solubility but better lipid bilayer penetration.

Beta-Alaninate Esters in Agrochemicals (–7)

and –7 describe beta-alaninate esters with pesticidal or dye-related applications. For example:

  • Aminofuracarb (): A carbamate insecticide with a benzofuranyloxycarbonyl group .
  • Methyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]beta-alaninate (): A complex azo dye precursor .

Key Observations :

  • Bioactivity : The target compound lacks the nitro or azo groups common in pesticidal/dye compounds, suggesting divergent mechanisms of action.
  • Structural Complexity: The agrochemicals feature bulky aromatic systems (e.g., dinitrophenyl), whereas the target compound’s cyclopropylquinoline system is comparatively compact .

Biological Activity

Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a cyclopropyl group attached to a quinoline moiety. This unique structure is believed to contribute to its biological activities.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O2

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of quinolone have shown effectiveness against various cancer cell lines.

  • Cell Cycle Arrest : Compounds similar to this compound have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tubulin Polymerization : Some studies demonstrate that these compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Case Studies

  • Study on 2-Phenyl-4-Quinoline Derivative
    • Cell Lines Tested : PC-3 (prostate), Hep3B (hepatocellular carcinoma), A549 (lung cancer).
    • IC50 Values : Ranged from 0.85 µM to 3.32 µM across different cell lines.
    • Findings : Induced apoptosis through caspase activation and altered expression of cell cycle regulators .
  • Immunomodulatory Effects
    • A study evaluated the effects of a quinolone derivative on renal and brain toxicity induced by cisplatin and gamma radiation in mice.
    • Results indicated significant protective effects against nephrotoxicity, suggesting potential for use as an immunomodulatory agent .

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
2-Phenyl-4-QuinolineAnticancer0.85 - 3.32G2/M arrest, apoptosis
Methyl N-(4-hydroxyphenyl)carbonylAntiviralTBDInhibition of viral replication
EHQA (Quinoline derivative)ImmunomodulatoryTBDAnti-inflammatory effects

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